cAMPS-Sp, triethylammonium salt

PKA activation cyclic nucleotide binding holoenzyme dissociation

Unlike natural cAMP or dibutyryl-cAMP, cAMPS-Sp (Sp diastereomer) is completely PDE-resistant—eliminating degradation variability and the need for IBMX. It activates PKA I/II receptor-independently with defined 100 mM aqueous solubility for precise dosing. The Rp antagonist diastereomer (IC50 11–16 μM) enables paired experimental designs. ≥98% HPLC purity with batch-specific COA. Choose cAMPS-Sp for unambiguous PKA attribution.

Molecular Formula C16H27N6O5PS
Molecular Weight 446.5 g/mol
CAS No. 93602-66-5
Cat. No. B1662275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecAMPS-Sp, triethylammonium salt
CAS93602-66-5
Synonyms(S)-Adenosine, cyclic 3',5'-(hydrogenphosphorothioate) triethylammonium
Molecular FormulaC16H27N6O5PS
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
InChIInChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3
InChIKeyOXIPZMKSNMRTIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cAMPS-Sp, triethylammonium salt (CAS 93602-66-5): A Cell-Permeable, Phosphodiesterase-Resistant cAMP Agonist for Targeted PKA Activation


cAMPS-Sp, triethylammonium salt (CAS 93602-66-5) is a synthetic, cell-permeable analog of cyclic adenosine 3′,5′-monophosphate (cAMP) that functions as a potent agonist of cAMP-dependent protein kinase (PKA) types I and II . This compound is the stimulatory (Sp) diastereomer of adenosine cyclic 3′,5′-phosphorothioate, in which one exocyclic oxygen of the phosphate group is replaced by a sulfur atom [1]. The triethylammonium salt form enhances aqueous solubility to 44.65 mg/mL (100 mM) , and the product is commercially available with a certified purity of ≥98% as determined by HPLC .

Why cAMPS-Sp, triethylammonium salt Cannot Be Replaced by Generic cAMP Analogs in PKA-Dependent Studies


Interchanging cAMPS-Sp, triethylammonium salt with other cAMP analogs introduces multiple confounding variables that compromise experimental reproducibility and interpretability. First, the Sp and Rp diastereomers of cAMPS exhibit diametrically opposed pharmacology: Sp-cAMPS functions as a PKA agonist, while Rp-cAMPS acts as a competitive antagonist (IC50 = 11–16 μM) . Second, unlike natural cAMP, which is rapidly hydrolyzed by phosphodiesterases, Sp-cAMPS is resistant to PDE-mediated degradation, eliminating the need for concurrent PDE inhibitor use [1]. Third, the triethylammonium salt formulation provides a defined aqueous solubility of 44.65 mg/mL (100 mM) , whereas sodium salt variants and free acid forms exhibit different solubility profiles that affect experimental dosing. Fourth, Sp-cAMPS demonstrates superior hydrolytic stability compared to widely used analogs such as dibutyryl-cAMP and 8-Br-cAMP, which are partially susceptible to PDE cleavage . These compound-specific properties mean that substituting cAMPS-Sp with a generic cAMP analog introduces uncontrolled variables in cellular permeability, degradation kinetics, and off-target effects—undermining the validity of comparative and mechanistic studies.

Quantitative Differentiation of cAMPS-Sp, triethylammonium salt Against Closest Analogs and In-Class Alternatives


Sp-cAMPS vs. Natural cAMP: 10-Fold Lower Affinity but 100% Holoenzyme Dissociation

In competitive displacement assays using [3H]cAMP bound to purified pig heart type II cAMP-dependent protein kinase holoenzyme, Sp-cAMP[S] required a concentration 10-fold higher than natural cAMP to displace 50% of bound radioligand [1]. Despite this reduced binding affinity, Sp-cAMP[S] induced 100% dissociation of the PKA holoenzyme into regulatory and catalytic subunits at saturating concentrations, as demonstrated by non-denaturing polyacrylamide gel electrophoresis [1]. In contrast, the Rp diastereomer produced 0% subunit dissociation under identical conditions, explaining its antagonist profile [1]. The Vmax for phosphotransferase activity remained unchanged, and the cooperativity (Hill coefficient) was unaffected [1].

PKA activation cyclic nucleotide binding holoenzyme dissociation

Sp-cAMPS vs. Rp-cAMPS: Agonist vs. Antagonist Functional Dichotomy in Intact Hepatocytes

In isolated rat hepatocytes, treatment with Sp-cAMPS (the stimulatory diastereomer) mimicked the protein phosphorylation response induced by glucagon, affecting 12 cytosolic proteins including pyruvate kinase and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase [1]. Pretreatment with Rp-cAMPS (the inhibitory diastereomer) abolished the phosphorylation response at low glucagon concentrations and increased the dose of glucagon required for half-maximal stimulation by 5- to 10-fold [1]. Furthermore, Rp-cAMPS also blunted the phosphorylation increases stimulated by Sp-cAMPS itself [1]. Both glucagon-stimulated and Sp-cAMPS-stimulated elevations in intracellular free Ca²⁺ were similarly inhibited by Rp-cAMPS pretreatment [1].

hepatocyte glucagon signaling protein phosphorylation

Sp-cAMPS vs. Dibutyryl-cAMP and 8-Br-cAMP: Complete Phosphodiesterase Resistance

Sp-cAMPS is completely resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), in contrast to dibutyryl-cAMP and 8-Br-cAMP, which show partial susceptibility to PDE cleavage . This resistance is attributed to the phosphorothioate modification, which replaces an exocyclic oxygen with sulfur, rendering the cyclic phosphate bond inaccessible to PDE catalytic activity [1]. Additionally, Sp-cAMPS itself acts as a competitive inhibitor of PDE3A with a Ki of 47.6 µM and binds to the PDE10 GAF domain with an EC₅₀ of 40 µM . The combination of PDE resistance and PDE3A inhibitory activity ensures sustained intracellular cAMP signaling without the confounding effects of concurrent PDE inhibitor addition .

phosphodiesterase resistance cAMP analog stability PKA signaling

Sp-cAMPS vs. 8-CPT-cAMP and Dibutyryl-cAMP: Distinct Potency Hierarchy for PKA Activation in Lysed Synaptoneurosomes

In lysed rat brain synaptoneurosomes, where cAMP analogs have direct access to intracellular PKA without membrane permeability limitations, the rank order of potency for PKA activation was 8-bromo-cAMP > CPT-cAMP > dibutyryl-cAMP [1]. This order differed markedly from the potency order for inhibition of muscimol-induced ³⁶Cl⁻ uptake in intact synaptoneurosomes (CPT-cAMP > dibutyryl-cAMP > 8-bromo-cAMP), which reflected differences in membrane permeability rather than intrinsic PKA activation efficacy [1]. Although Sp-cAMPS was not directly included in this study, its complete PDE resistance and agonist activity place it in a distinct functional category from these analogs, which vary in both permeability and PDE susceptibility .

synaptoneurosome PKA activation cAMP analog potency

Sp-cAMPS Triethylammonium Salt vs. Sodium Salt: Defined Aqueous Solubility of 100 mM

cAMPS-Sp, triethylammonium salt exhibits a defined aqueous solubility of 44.65 mg/mL, corresponding to 100 mM . This solubility is consistently reported across multiple vendor technical datasheets and is higher than that typically observed for the free acid form . The triethylammonium counterion enhances aqueous solubility without introducing sodium, which may be advantageous in experiments where sodium concentration must be controlled (e.g., ion channel electrophysiology) . In contrast, the sodium salt variant (CAS 142439-95-0) has different solubility characteristics and may not achieve equivalent molar concentrations in water .

solubility formulation stock solution preparation

High-Value Application Scenarios for cAMPS-Sp, triethylammonium salt Based on Quantitative Differentiation Evidence


Dissecting PKA-Dependent vs. PKA-Independent cAMP Signaling in Intact Cells

In studies requiring unambiguous attribution of cellular responses to PKA activation rather than EPAC (Exchange Protein directly Activated by cAMP) or other cAMP effectors, cAMPS-Sp, triethylammonium salt provides the necessary pharmacological specificity [1]. Unlike natural cAMP or membrane-permeable analogs such as 8-CPT-cAMP and dibutyryl-cAMP, Sp-cAMPS is completely resistant to phosphodiesterase hydrolysis, eliminating the confounding variable of PDE-mediated degradation . The availability of the antagonist diastereomer Rp-cAMPS (IC50 = 11–16 μM) enables paired experimental designs where PKA-dependent effects are confirmed by antagonist reversal. The 10-fold higher concentration requirement for Sp-cAMPS relative to natural cAMP for PKA binding [2] must be accounted for in dose-response experiments, but the 100% holoenzyme dissociation at saturating concentrations ensures complete pathway activation.

Electrophysiological Studies of cAMP-Modulated Ion Channels Without PDE Inhibitor Confounds

In patch-clamp electrophysiology experiments investigating cAMP-dependent modulation of ion channels (e.g., L-type calcium channels, CFTR chloride channels), cAMPS-Sp, triethylammonium salt offers distinct advantages [1]. The compound's complete PDE resistance eliminates the requirement for non-selective PDE inhibitors such as IBMX, which can introduce off-target effects on other signaling pathways and ion channels. In cardiac myocytes, Sp-cAMPS (0.1 mmol/L) activated calcium currents to a similar extent as forskolin, and unlike forskolin-stimulated currents, the Sp-cAMPS response was not reduced by the β-adrenoceptor antagonist atenolol . This demonstrates that Sp-cAMPS activates PKA downstream of the receptor, providing a clean tool for isolating post-receptor cAMP signaling. The defined aqueous solubility of 100 mM [2] facilitates precise preparation of intracellular dialysis solutions.

Hepatocyte Metabolic Studies Requiring Sustained PKA Activation Without Receptor Desensitization

For investigations of glucagon-mediated metabolic regulation in hepatocytes—including gluconeogenesis, glycogenolysis, and lipid metabolism—cAMPS-Sp, triethylammonium salt provides a receptor-independent method to activate PKA [1]. In isolated rat hepatocytes, Sp-cAMPS faithfully reproduces the phosphorylation pattern of 12 cytosolic proteins induced by glucagon, including key gluconeogenic enzymes pyruvate kinase and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase [1]. The compound also mimics glucagon-stimulated elevations in intracellular free Ca²⁺ [1]. Critically, the PDE resistance of Sp-cAMPS ensures sustained PKA activation over extended time courses, avoiding the rapid signal decay that occurs with natural cAMP. This property is essential for studies of long-term metabolic reprogramming, where transient cAMP elevations are insufficient to trigger the full transcriptional response.

Quality Control and Reference Standard for cAMP Analog Purity and Activity Verification

cAMPS-Sp, triethylammonium salt is supplied with certified purity of ≥98% as determined by HPLC [1], making it suitable as a reference standard for verifying the activity and purity of other cAMP analogs in laboratory quality control workflows. The compound's well-characterized biochemical properties—including Ki for PDE3A inhibition (47.6 µM) and EC₅₀ for PDE10 GAF domain binding (40 µM) —provide quantitative benchmarks for functional validation assays. The defined aqueous solubility of 44.65 mg/mL (100 mM) and the clear agonist/antagonist distinction between Sp and Rp diastereomers [2] make this compound a reliable positive control for PKA activation assays. Procurement from vendors providing batch-specific Certificates of Analysis ensures traceability and reproducibility across experimental series .

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